molecular formula C16H14ClNO3 B8136017 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid

Cat. No.: B8136017
M. Wt: 303.74 g/mol
InChI Key: LTACGWRODQYXMQ-UHFFFAOYSA-N
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Description

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a benzamido moiety, which is further linked to a benzoic acid structure. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 4-methylbenzoic acid to produce 4-chloromethylbenzoic acid . This intermediate is then reacted with benzamido derivatives under specific conditions to form the final product. Industrial production methods often involve the use of catalysts such as dibenzoyl peroxide and solvents like dimethylformamide to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used in the reactions.

Mechanism of Action

The mechanism of action of 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-[[[4-(chloromethyl)benzoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-9-11-1-5-13(6-2-11)15(19)18-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTACGWRODQYXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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